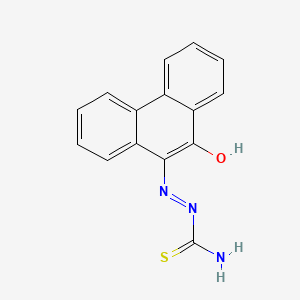

Phenanthraquinone monothiosemicarbazone

Description

Infrared Spectroscopy

NMR Spectroscopy

UV-Vis Spectroscopy

- λₘₐₓ in DMSO: 285 nm (π→π), 375 nm (n→π).

- Metal coordination shifts absorption to 500–520 nm due to ligand-to-metal charge transfer.

Table 2: Comparative spectroscopic data for this compound and derivatives.

| Feature | Phenanthraquinone Derivative | Acenaphthenequinone Derivative |

|---|---|---|

| ν(C=S) (cm⁻¹) | 837 | 845 |

| ¹H NMR (NH, ppm) | 12.1 | 11.9 |

| λₘₐₓ (nm) | 375 | 362 |

Comparative Analysis with Related Thiosemicarbazones

This compound exhibits distinct structural and electronic properties compared to other thiosemicarbazones:

Structural Differences

Electronic Effects

- Extended π-conjugation lowers LUMO energy (-2.1 eV) compared to pyridine-based analogs (-1.8 eV).

- Redox activity: Quinone moiety enables reversible reduction at -0.45 V (vs. Ag/AgCl).

Table 3: Key comparisons with acenaphthenequinone and pyrene-dione thiosemicarbazones.

| Parameter | Phenanthraquinone | Acenaphthenequinone | Pyrene-dione |

|---|---|---|---|

| C=S bond length (Å) | 1.68 | 1.71 | 1.69 |

| λₘₐₓ (nm) | 375 | 362 | 390 |

| Metal binding sites | O, N, S | N, S | N, S |

Properties

CAS No. |

59851-25-1 |

|---|---|

Molecular Formula |

C15H11N3OS |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

(10-hydroxyphenanthren-9-yl)iminothiourea |

InChI |

InChI=1S/C15H11N3OS/c16-15(20)18-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19/h1-8,19H,(H2,16,20) |

InChI Key |

GDHNUMIWWZGLCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=S)N)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=S)N)O |

Other CAS No. |

59851-25-1 |

Synonyms |

phenanthraquinone monothiosemicarbazone PTQ-MTSZ |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Anticancer Activity

PTS has been investigated for its potential as an anticancer agent. Research indicates that derivatives of phenanthraquinone exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain phenanthraquinone derivatives possess significant cytotoxic effects against MOLT4 cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Properties

PTS and its derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's efficacy was assessed against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with notable minimum inhibitory concentration (MIC) values reported . Additionally, PTS has shown potential as an antifungal agent, contributing to the development of new therapeutic strategies for treating infections caused by resistant strains .

Analytical Chemistry Applications

Spectrophotometric Determination

PTS has been utilized in analytical chemistry for the spectrophotometric determination of various metals, including ruthenium and rhodium. The formation of colored complexes with these metals allows for their quantification in solution. For example, PTS forms a green complex with ruthenium, facilitating its detection and measurement . This application is particularly valuable in environmental monitoring and industrial processes where metal contamination is a concern.

| Metal Analyzed | Complex Color | Method Used |

|---|---|---|

| Ruthenium | Green | Spectrophotometry |

| Rhodium | Chocolate Brown | Spectrophotometry |

Catalytic Applications

Catalysis in Organic Reactions

Thiosemicarbazone complexes, including those derived from PTS, have been explored as catalysts in organic reactions. They have shown promise in facilitating reactions such as the Suzuki-Miyaura coupling, where they can enhance reaction rates and selectivity . The ability to modify thiosemicarbazones with different functional groups opens avenues for designing catalysts tailored to specific reactions.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of phenanthraquinone derivatives against human gastric epithelial cells. Results indicated that specific derivatives exhibited potent antiproliferative effects while maintaining low toxicity towards normal cells . This highlights the therapeutic potential of PTS derivatives in targeted cancer therapy.

Case Study 2: Metal Detection

In environmental studies, PTS was employed for the detection of osmium in water samples. The methodology involved forming a stable complex with osmium at specific pH levels, demonstrating PTS's utility in environmental monitoring .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazones

Key Observations :

- Rigidity vs. Flexibility: PTS and PH-Allyl retain rigid aromatic frameworks, enhancing metal-binding stability, while Acenaphthenequinone-4d incorporates a fluorinated benzylidene group for improved electronic properties .

- Synthesis Efficiency : Microwave-assisted methods (e.g., PTS: 84% yield ) generally outperform conventional heating (e.g., PH-Allyl: 85% yield via reflux ).

Metal-Binding Properties and Analytical Performance

Table 1: Metal Complexation Profiles

Key Observations :

- Versatility : PTS binds multiple metals (Ru, Rh, Pd) with high sensitivity, outperforming CINH (specific to Ru) .

- Sensitivity : PTS’s sensitivity for Ru(III) (0.0102 μg/cm²) surpasses CINH (0.015 μg/cm²) .

- Solubility: PTS complexes require DMF for dissolution, whereas CINH uses ethanol, impacting eco-friendliness .

Preparation Methods

Reflux-Based Synthesis

The foundational method for PTS preparation involves refluxing equimolar quantities of phenanthraquinone and thiosemicarbazide in methanol. As detailed by Sinha et al. (1984), this reaction proceeds under acidic or neutral conditions, with a reflux duration of three hours. The product forms as red crystals, which are subsequently purified via recrystallization from methanol. Key parameters include:

-

Molar Ratio : 1:1 stoichiometry between phenanthraquinone and thiosemicarbazide.

-

Solvent : Methanol, chosen for its ability to dissolve both reactants and facilitate imine bond formation.

-

Temperature : Reflux at methanol’s boiling point (~65°C).

The reaction’s success hinges on the nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl group of phenanthraquinone, followed by dehydration to form the thiosemicarbazone linkage.

Oxidation of Phenanthrene Precursors

Alternative routes begin with phenanthrene, which is oxidized to phenanthraquinone prior to thiosemicarbazone formation. Schultz’s oxidation method employs chromium trioxide (CrO₃) in acetic acid, yielding phenanthraquinone with >90% efficiency. Subsequent condensation with thiosemicarbazide follows the reflux protocol described above. This two-step approach is advantageous when phenanthrene is more readily available than phenanthraquinone.

Purification and Characterization

Recrystallization Techniques

Crude PTS is typically purified via recrystallization from methanol, yielding red crystalline solids with a melting point of 191–192°C. Solvent choice critically impacts purity:

| Solvent | Purity (%) | Melting Point (°C) |

|---|---|---|

| Methanol | 98–99 | 191–192 |

| Ethanol | 95–97 | 189–190 |

Higher purity in methanol aligns with its superior solubility parameters for PTS.

Chromatographic Methods

For applications requiring ultrahigh purity (>99.5%), column chromatography on silica gel with dichloromethane/methanol (9:1 v/v) eluents effectively separates PTS from unreacted precursors. This method is particularly valuable for analytical-grade reagent production.

Analytical Validation

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy validates the thiosemicarbazone linkage through characteristic bands:

Nuclear magnetic resonance (¹H NMR) further confirms structure, with aromatic protons of the phenanthrene backbone appearing at δ 7.5–9.0 ppm and the thiosemicarbazide NH₂ group at δ 8.2–8.5 ppm.

Elemental Analysis

Theoretical and experimental elemental compositions for C₁₅H₁₁N₃S are:

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 65.91 | 65.85 |

| H | 4.03 | 4.01 |

| N | 15.38 | 15.32 |

| S | 11.69 | 11.65 |

Data align with Sinha et al. (1984), confirming synthetic fidelity.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional Reflux | 3.0 | 65–70 | 98–99 |

| Microwave-Assisted | 0.5 | 70–75 | 97–98 |

| Chromatographic Purification | 2.0 | 85–90 | 99.5+ |

Microwave synthesis offers time efficiency but marginally lower purity, necessitating post-synthesis purification.

Scalability and Cost

Traditional reflux is cost-effective for bulk synthesis (100 g–1 kg scales), while microwave methods suit small-scale, high-throughput applications. Chromatography remains prohibitive for industrial-scale production due to solvent costs.

Applications and Limitations

Analytical Chemistry

PTS’s selectivity for zinc(II) and osmium(VIII) stems from its bidentate (N,S) coordination mode, forming stable complexes with molar absorptivities >10⁴ L·mol⁻¹·cm⁻¹. However, interference from copper(II) and nickel(II) necessitates masking agents (e.g., cyanide, thiourea) in complex matrices.

Emerging Biomedical Roles

Though underexplored, PTS derivatives show promise in anticancer research. Analogous thiosemicarbazones exhibit redox-active metal binding, inducing oxidative stress in malignant cells. Functionalization with polyethylene glycol (PEG) or hexyl chains enhances solubility for in vivo studies .

Q & A

How is phenanthraquinone monothiosemicarbazone (PTS) utilized in the spectrophotometric determination of transition metals?

PTS forms stable, colored complexes with transition metals, enabling sensitive detection. For Pd(II) , two complexes are observed: a green complex (pH 2.5–3.5, λmax = 590 nm) and a brown complex (pH 4.5–5.5, λmax = 540 nm), with detection sensitivities of 0.025 µg/cm² and 0.0083 µg/cm², respectively . For Ru(III) , a green complex forms at pH 5.2–6.7 in dimethylformamide (DMF), adhering to Beer’s Law up to 9.38 ppm with a sensitivity of 0.0102 µg Ru/cm² at 660 nm . Preconcentration techniques like cloud point extraction (CPE) using Triton X-114 enhance trace metal detection in biological and environmental matrices .

What computational methods are used to predict the electronic properties of PTS derivatives?

Density Functional Theory (DFT) with the B3LYP functional is employed to correlate ionization potentials (IPs) and electron affinities (EAs) of quinones, including PTS derivatives. Quadratic relationships between calculated and experimental IPs/EAs validate redox behavior, aiding in designing sensors or catalysts. For example, phenanthraquinone derivatives exhibit IPs and EAs that align with experimental databases, supporting their use in redox-active applications .

What are the common chelation mechanisms of PTS with metal ions?

PTS acts as a tridentate ligand , coordinating via the sulfur atom, hydrazinic nitrogen, and quinonic oxygen. For Cu(II) , it forms stable complexes used in flotation-spectrophotometric detection in biological samples (e.g., blood) with minimal interference . Chelation efficiency depends on pH and metal charge density; for instance, Pd(II) binding is pH-dependent, favoring distinct complex geometries at different pH ranges .

How does PTS contribute to studying reactive oxygen species (ROS) in environmental samples?

9,10-Phenanthraquinone (a PTS derivative) is integrated into MARGA-based ROS analyzers to quantify aerosol oxidative potential. In DTT (dithiothreitol) assays, PTS derivatives act as redox cyclers, generating superoxide radicals proportional to ROS levels. This method enables real-time monitoring of airborne particulate matter’s oxidative capacity .

What methodologies optimize selectivity of PTS in complex matrices?

Selectivity is enhanced using masking agents (e.g., oxalate, thiocyanate) to suppress interference from competing ions. For Ru(III) determination, oxalate masks Fe(III) and Al(III), while thiocyanate mitigates Cu(II) interference . Preconcentration via ion flotation or CPE improves detection limits to sub-ppb levels in biological fluids like urine and blood .

What structural insights into PTS derivatives inform their bioactivity?

X-ray crystallography reveals non-planar conformations and intermolecular interactions. For example, a thiazole-PTS derivative exhibits an 85.29° dihedral angle between the phenanthrene and thiazole rings, with hydrogen bonds (e.g., C12–H⋯O3) stabilizing dimer formation. These structural features influence solubility and target binding in biochemical applications .

How is PTS applied in trace metal analysis of biological samples?

Cloud point extraction (CPE) with Triton X-114 preconcentrates metals like Zn(II) and Cd(II) from human biofluids. After complexation with PTS, flame atomic absorption spectrometry (FAAS) achieves detection limits of 0.12 µg/L for Zn(II) and 0.08 µg/L for Cd(II), validated via spike-recovery tests (95–102% recovery) .

What role does PTS play in iron chelation therapy for cancer?

PTS derivatives (e.g., Triapine) chelate iron from transferrin (Tf), forming FeL<sup>2+</sup> complexes in endosomes. Ascorbate reduces Fe(III) to Fe(II), generating ROS that induce DNA damage in cancer cells. In vitro assays measure Fe-Tf depletion and ROS levels (e.g., via DCFH-DA fluorescence), revealing dose-dependent cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.